molecular formula C12H18N2S B5734372 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea

1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea

Cat. No.: B5734372
M. Wt: 222.35 g/mol
InChI Key: ZRTIOBIGYIOQDA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a thiourea functional group attached to a 4-methylphenyl and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea can be synthesized through the reaction of 4-methylphenyl isothiocyanate with 2-methylpropylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Methylphenyl isothiocyanate+2-MethylpropylamineThis compound\text{4-Methylphenyl isothiocyanate} + \text{2-Methylpropylamine} \rightarrow \text{this compound} 4-Methylphenyl isothiocyanate+2-Methylpropylamine→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The aromatic and alkyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-phenylthiourea
  • 1-(4-Methylphenyl)-3-(2-methylphenyl)thiourea
  • 1-(4-Methylphenyl)-3-(2-ethylpropyl)thiourea

Comparison: 1-(4-Methylphenyl)-3-(2-methylpropyl)thiourea is unique due to the presence of both a 4-methylphenyl and a 2-methylpropyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-9(2)8-13-12(15)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTIOBIGYIOQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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